molecular formula C10H9BrN2O B13889702 3-Bromo-7-methoxy-2-quinolinamine

3-Bromo-7-methoxy-2-quinolinamine

Cat. No.: B13889702
M. Wt: 253.09 g/mol
InChI Key: NIWMLAUDODMKGL-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-2-quinolinamine is a synthetically modified quinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinolines serve as privileged scaffolds in pharmaceutical development, with well-documented applications in creating compounds with antimalarial, anticancer, and antiviral activities . The specific bromo and methoxy substitutions on this quinoline core are strategically valuable for further structural elaboration, as the bromine atom can facilitate palladium-catalyzed cross-coupling reactions, a common strategy in catalyst-mediated synthesis of complex quinoline derivatives . The 2-amino group provides a key handle for molecular hybridization, a technique increasingly used to develop innovative drug candidates with dual mechanisms of action . This makes this compound a versatile building block for synthesizing novel compounds aimed at various biological targets. Researchers can leverage this compound to develop probes for studying dynamic biological processes or as a precursor in the synthesis of more complex molecules for in vitro biological evaluation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-7-methoxyquinolin-2-amine

InChI

InChI=1S/C10H9BrN2O/c1-14-7-3-2-6-4-8(11)10(12)13-9(6)5-7/h2-5H,1H3,(H2,12,13)

InChI Key

NIWMLAUDODMKGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)Br)N

Origin of Product

United States

Preparation Methods

Regioselective Bromination via Triflate Intermediate

A robust and scalable method involves the preparation of a quinoline-7-trifluoromethanesulfonate intermediate, followed by bromination and subsequent functional group transformations.

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Formation of quinoline-7-trifluoromethanesulfonate 7-Hydroxyquinoline dissolved in dichloromethane; trifluoromethanesulfonic anhydride added dropwise at 0 °C; reaction for 1–3 h ~78.6 Molar ratio 1:1–1.5 (7-hydroxyquinoline : trifluoromethanesulfonic anhydride)
2 Bromination to 3-bromoquinoline-7-trifluoromethanesulfonate Quinoline-7-triflate in glacial acetic acid; N-bromosuccinimide (NBS) added; 80–100 °C for 1–3 h ~82.3 Molar ratio 1:1–3 (quinoline triflate : NBS)
3 Hydrolysis to 3-bromo-7-hydroxyquinoline 3-Bromoquinoline-7-triflate treated with 10% NaOH at 20–30 °C for 1–3 h ~95.7 Neutralization and extraction follow

This method is noted for its concise synthetic route, high yield, mild conditions, and scalability. It avoids highly toxic reagents and allows for convenient operation and purification.

Regioselective Synthesis via [4 + 2]-Cycloaddition

An alternative synthetic approach involves a formal [4 + 2]-cycloaddition between an N-aryliminium ion, generated from arylmethyl azides, and 1-bromoalkynes. This method enables regioselective synthesis of 3-bromoquinoline derivatives, including those substituted at the 7-position.

  • The N-aryliminium ion intermediate is formed under acidic conditions.
  • The cycloaddition with 1-bromoalkynes proceeds regioselectively to yield 3-bromoquinoline frameworks.
  • This strategy can be extended to synthesize tetrahydroquinoline derivatives diastereoselectively by employing alkenyl substrates.

This method provides good to excellent yields and allows for structural diversity in quinoline derivatives.

Introduction of the 2-Amino Group and 7-Methoxy Substitution

While direct literature on the synthesis of 3-bromo-7-methoxy-2-quinolinamine is limited, the introduction of the amino group at the 2-position and methoxy group at the 7-position can be achieved through established synthetic transformations:

  • The 7-methoxy group can be introduced by methylation of 7-hydroxyquinoline derivatives using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • The 2-amino group is commonly introduced via nucleophilic aromatic substitution or reduction of nitro precursors at the 2-position.
  • Alternatively, 2-chloroquinoline intermediates can be aminated using ammonia or amine sources to yield 2-aminoquinolines.

Combining these steps with the regioselective bromination at the 3-position as described above can afford this compound.

Comparative Summary of Preparation Methods

Method Key Intermediate Bromination Approach Amination & Methoxylation Advantages Limitations
Triflate Route Quinoline-7-trifluoromethanesulfonate N-Bromosuccinimide bromination Post-bromination hydrolysis and methylation High yield, scalable, mild conditions Requires triflic anhydride, multiple steps
Cycloaddition Route N-Aryliminium ion + 1-bromoalkyne Cycloaddition forms brominated quinoline Subsequent functional group manipulation needed Regioselective, versatile for derivatives More complex starting materials, acid-promoted
Classical Substitution 7-Hydroxyquinoline derivatives Electrophilic bromination Methylation and amination via substitution Simpler reagents Lower regioselectivity, possible side reactions

Research Findings and Optimization Notes

  • The triflate-based method provides reproducible high yields for the bromination step and allows for clean hydrolysis to the hydroxy compound, which can be methylated to the methoxy derivative.
  • Control of reaction temperature and stoichiometry of trifluoromethanesulfonic anhydride is critical to avoid overreaction or decomposition.
  • N-Bromosuccinimide is an effective brominating agent at elevated temperatures (80–100 °C) in glacial acetic acid, providing regioselective bromination at the 3-position.
  • The hydrolysis step under alkaline conditions is efficient and provides the hydroxyquinoline in high purity, facilitating subsequent methylation.
  • The [4 + 2]-cycloaddition approach offers a novel synthetic route with potential for diastereoselective synthesis of related tetrahydroquinolines, expanding the scope of quinoline derivatives accessible.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methoxyquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

3-Bromo-7-methoxyquinolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-bromo-7-methoxyquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Bromine at C3 (target compound) vs. C6/C7 in analogs affects electronic distribution and reactivity.
  • Functional Groups: Methoxy (OCH₃) in the target compound improves lipophilicity compared to hydroxyl (OH) in 7-bromo-2-methyl-8-quinolinol .
  • Core Structure: Isoquinoline derivatives (e.g., 7-Bromoisoquinoline) exhibit distinct aromaticity and binding profiles compared to quinoline-based compounds .

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